2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trihalopyrimidine and 3-bromobenzene.
Halogen Exchange Reaction: The initial step involves a halogen exchange reaction where the halogen atoms on the pyrimidine ring are replaced with bromine atoms using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with different functional groups, and coupled products with various aromatic and aliphatic groups.
Scientific Research Applications
2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups enhances its ability to form strong interactions with biological molecules, leading to its potential biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the 3-bromophenyl group, making it less reactive in certain transformations.
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine:
2,4,6-Tribromopyrimidine: Contains three bromine atoms but lacks the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This combination of functional groups makes it a valuable compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C11H5Br2F3N2 |
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Molecular Weight |
381.97 g/mol |
IUPAC Name |
2-bromo-4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-7-3-1-2-6(4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H |
InChI Key |
TVLDRDNVBMCYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
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